molecular formula C26H22N6O B2864923 4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide CAS No. 894067-04-0

4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide

Cat. No.: B2864923
CAS No.: 894067-04-0
M. Wt: 434.503
InChI Key: WWHKEKHCTYCZDM-UHFFFAOYSA-N
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Description

4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyridine, triazole, and pyridazine rings, making it a unique and potentially versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyridazinone Intermediate: The synthesis begins with the preparation of a pyridazinone intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Triazole Ring Formation: The next step involves the formation of the triazole ring via a cycloaddition reaction, often referred to as “click chemistry.” This reaction typically uses azides and alkynes in the presence of a copper catalyst.

    Coupling with Pyridine Derivative: The triazole-pyridazinone intermediate is then coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

    Final Amidation: The final step involves the amidation of the coupled product with 4-phenylbutanoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents such as halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its heterocyclic nature. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, derivatives of this compound might be explored as therapeutic agents. The presence of multiple heterocyclic rings suggests potential interactions with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole and pyridazine rings could facilitate binding to metal ions or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide: Unique due to its combination of pyridine, triazole, and pyridazine rings.

    Pyridazinone Derivatives: Known for their biological activities, including anti-inflammatory and anticancer properties.

    Triazole Derivatives: Widely used in pharmaceuticals for their stability and biological activity.

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which combines the properties of pyridine, triazole, and pyridazine. This combination can lead to diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-phenyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O/c33-25(13-4-9-19-7-2-1-3-8-19)28-22-12-5-10-20(17-22)23-14-15-24-29-30-26(32(24)31-23)21-11-6-16-27-18-21/h1-3,5-8,10-12,14-18H,4,9,13H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHKEKHCTYCZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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